molecular formula C12H7N3O4 B8388717 2,7-Dinitrocarbazole

2,7-Dinitrocarbazole

Cat. No. B8388717
M. Wt: 257.20 g/mol
InChI Key: LJRSHKJYQVMZTL-UHFFFAOYSA-N
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Patent
US06833432B2

Procedure details

To a solution of compound 3 (6.00 g, 23.3 mmol) in a mixture of acetic acid (200 mL) and hydrochloric acid (35 mL) was added 44.3 g (0.024 mol, Aldrich Co.) of tin(II) chloride. The mixture was refluxed for 24 h under argon. After cooling, the precipitate was separated from the solvent by filtration and washed several times with cold acetic acid. The resulting diammonium salt was dissolved in water followed by addition of an aqueous solution of sodium hydroxide until the pH was around 10. The precipitate was collect by filtration and dried under vacuum. Recristallization in ethanol afforded 3.60 g of the title product as a shiny gray solid. M.P. 248° C. (dec.). (Yield: 78%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][C:10]([N+:17]([O-])=O)=[CH:11][CH:12]=3)[NH:7][C:6]=2[CH:5]=1)([O-])=O.[Sn](Cl)Cl>C(O)(=O)C.Cl>[NH2:1][C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][C:10]([NH2:17])=[CH:11][CH:12]=3)[NH:7][C:6]=2[CH:5]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=2NC3=CC(=CC=C3C2C=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
35 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
44.3 g
Type
reactant
Smiles
[Sn](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 24 h under argon
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitate was separated from the solvent by filtration
WASH
Type
WASH
Details
washed several times with cold acetic acid
DISSOLUTION
Type
DISSOLUTION
Details
The resulting diammonium salt was dissolved in water
ADDITION
Type
ADDITION
Details
followed by addition of an aqueous solution of sodium hydroxide until the pH was around 10
FILTRATION
Type
FILTRATION
Details
The precipitate was collect by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=2NC3=CC(=CC=C3C2C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.